2',5'-Dimethoxy-3,4-dihydroxychalcone
Overview
Description
2’,5’-Dimethoxy-3,4-dihydroxychalcone is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities and are often found in various plants. The compound has the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol . It is characterized by the presence of two methoxy groups and two hydroxyl groups on the chalcone backbone, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,5’-Dimethoxy-3,4-dihydroxychalcone can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium hydroxide in ethanol . The reaction typically proceeds at room temperature and yields the desired chalcone after purification.
Industrial Production Methods: Industrial production of 2’,5’-dimethoxy-3,4-dihydroxychalcone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: 2’,5’-Dimethoxy-3,4-dihydroxychalcone can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: The compound can be reduced using reagents such as sodium borohydride, resulting in the formation of dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated chalcones.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Exhibits antioxidant properties, making it useful in studies related to oxidative stress.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of natural dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological effects of 2’,5’-dimethoxy-3,4-dihydroxychalcone are primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission . The compound also modulates signaling pathways related to inflammation and cell proliferation, contributing to its anticancer and anti-inflammatory properties.
Comparison with Similar Compounds
- 2’,4’-Dihydroxychalcone
- 2’,5’-Dihydroxy-4-methoxychalcone
Comparison: 2’,5’-Dimethoxy-3,4-dihydroxychalcone is unique due to the presence of both methoxy and hydroxyl groups, which enhance its solubility and reactivity compared to other chalcones. This structural feature also contributes to its distinct biological activities, making it a valuable compound for various scientific applications .
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-12-5-8-17(22-2)13(10-12)14(18)6-3-11-4-7-15(19)16(20)9-11/h3-10,19-20H,1-2H3/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUVITXFNNXCPG-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152809-88-6 | |
Record name | 2',5'-Dimethoxy-3,4-dihydroxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152809886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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